

# Amoxicillin-D4: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application

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## Compound of Interest

Compound Name: Amoxicillin D4

Cat. No.: B1165254

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This in-depth technical guide provides a comprehensive overview of Amoxicillin-D4, a deuterated analog of the widely used antibiotic amoxicillin. This document details its chemical structure, isotopic labeling, and its critical role as an internal standard in analytical methodologies.

## Chemical Structure and Isotopic Labeling

Amoxicillin-D4 is a stable isotope-labeled version of amoxicillin where four hydrogen atoms on the phenyl ring of the D-(-)- $\alpha$ -amino-p-hydroxyphenylacetyl side chain have been replaced with deuterium atoms. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of amoxicillin.

The IUPAC name for Amoxicillin-D4 is (2S,5R,6R)-6-[[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d<sub>4</sub>)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. [1][2][3][4] The four deuterium atoms are located on the aromatic ring of the 4-hydroxyphenyl group.[1]

Chemical Structure of Amoxicillin-D4

Caption: Chemical structure of Amoxicillin-D4, highlighting the core  $\beta$ -lactam ring structure.

## Quantitative Data

Amoxicillin-D4 is synthesized to a high degree of chemical and isotopic purity to ensure its reliability as an internal standard. The following table summarizes key quantitative data for Amoxicillin-D4.

Parameter	Value	References
Molecular Formula	C <sub>16</sub> H <sub>15</sub> D <sub>4</sub> N <sub>3</sub> O <sub>5</sub> S	
Molecular Weight	369.43 g/mol	
Exact Mass	369.12964887 Da	
Isotopic Purity	≥98% atom D	
Chemical Purity	≥95% (typically >99% by HPLC)	
CAS Number	2673270-36-3	

## Synthesis and Isotopic Labeling

While specific, detailed proprietary synthesis protocols for commercially available Amoxicillin-D4 are not publicly disclosed, the general principle involves the introduction of deuterium into the amoxicillin molecule. This is typically achieved through methods such as H-D exchange reactions. These reactions can be carried out on the target molecule or a late-stage intermediate in the synthesis, often using deuterium oxide (D<sub>2</sub>O) as the deuterium source. Catalysts like palladium on carbon (Pd/C) can facilitate this exchange.

## Experimental Protocols: Quantification of Amoxicillin using Amoxicillin-D4

Amoxicillin-D4 is primarily used as an internal standard for the accurate quantification of amoxicillin in biological matrices (e.g., plasma, urine) and pharmaceutical formulations by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative

mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

Below is a representative experimental protocol for the quantification of amoxicillin in a biological sample using UPLC-MS/MS with Amoxicillin-D4 as an internal standard.

Objective: To determine the concentration of amoxicillin in a plasma sample.

Materials:

- Amoxicillin analytical standard
- Amoxicillin-D4 internal standard
- Blank plasma
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- UPLC-MS/MS system

Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of amoxicillin (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
  - Prepare a stock solution of Amoxicillin-D4 (e.g., 1 mg/mL) in a suitable solvent.
- Preparation of Calibration Standards and Quality Control (QC) Samples:
  - Serially dilute the amoxicillin stock solution with blank plasma to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
  - Prepare QC samples at low, medium, and high concentrations in blank plasma.

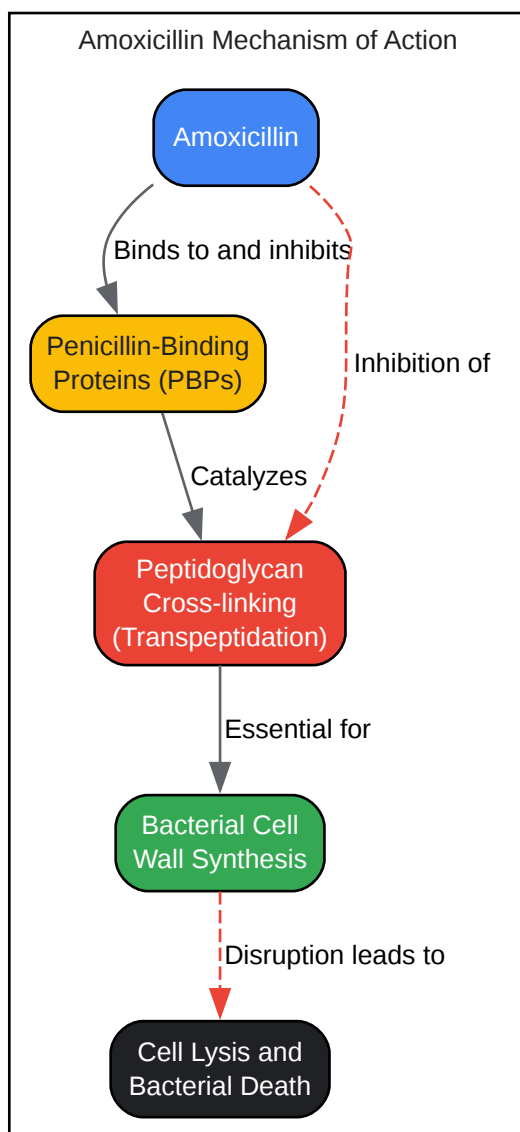
- Sample Preparation (Protein Precipitation):
  - To 100  $\mu$ L of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of Amoxicillin-D4 internal standard solution (e.g., 50  $\mu$ L of 100 ng/mL).
  - Add 300  $\mu$ L of cold acetonitrile to precipitate the plasma proteins.
  - Vortex the mixture for 1 minute.
  - Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.
  - Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
- UPLC-MS/MS Analysis:
  - UPLC Conditions:
    - Column: A suitable C18 reversed-phase column.
    - Mobile Phase A: Water with 0.1% formic acid.
    - Mobile Phase B: Acetonitrile with 0.1% formic acid.
    - Gradient: A suitable gradient to achieve separation of amoxicillin and the internal standard.
    - Flow Rate: A typical flow rate for UPLC.
    - Injection Volume: 5-10  $\mu$ L.
  - MS/MS Conditions:
    - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
    - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both amoxicillin and Amoxicillin-D4.
      - Amoxicillin: e.g., m/z 366.1  $\rightarrow$  114.1

- Amoxicillin-D4: e.g.,  $m/z$  370.1  $\rightarrow$  114.1
- Data Analysis:
  - Calculate the peak area ratio of amoxicillin to Amoxicillin-D4 for each sample.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Mechanism of Action and Experimental Workflow Visualization

### Mechanism of Action of Amoxicillin

Amoxicillin is a  $\beta$ -lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

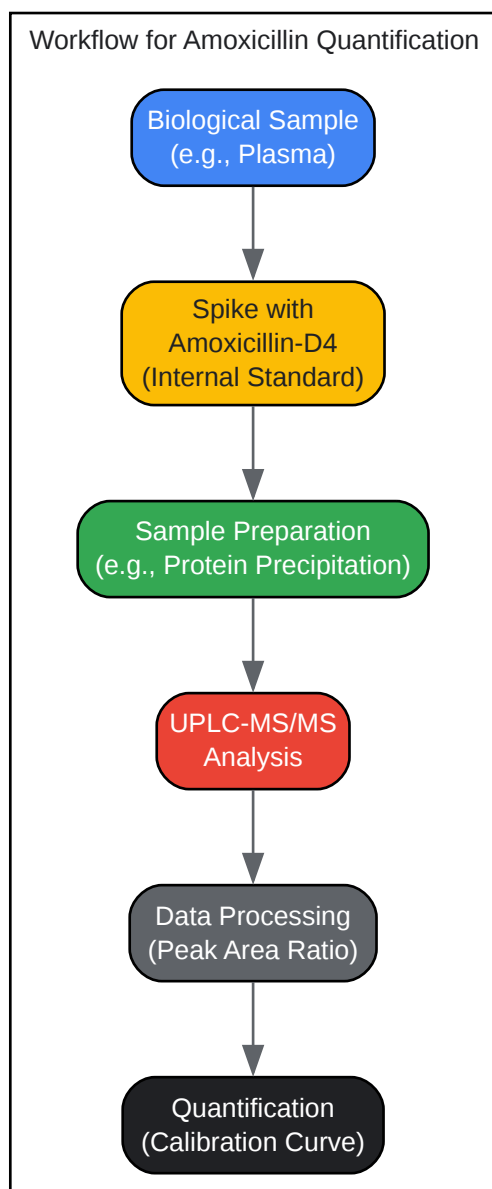


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Caption: Signaling pathway of Amoxicillin's mechanism of action.

## Experimental Workflow for Amoxicillin Quantification

The following diagram illustrates a typical workflow for the quantification of amoxicillin in a biological sample using Amoxicillin-D4 as an internal standard.



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Caption: Experimental workflow for amoxicillin quantification.

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